molecular formula C12H13NS B1442375 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine CAS No. 1251104-64-9

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Cat. No. B1442375
M. Wt: 203.31 g/mol
InChI Key: CZPBHPBBSDXKIG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .


Synthesis Analysis

The synthesis of this compound involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .


Chemical Reactions Analysis

The compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . Other reactions and transformations are not directly available from the search results.


Physical And Chemical Properties Analysis

The compound is unstable and needs to be protected with nitrogen gas . It is a light yellow clear liquid that turns red upon standing for a long time . It has a boiling point of 128-132℃/22mmHg and a density of 1.087 kg/L .

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can cause acute toxicity through dermal exposure, inhalation, and oral ingestion, can cause eye and skin irritation, and can cause specific target organ toxicity through single exposure.

properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPBHPBBSDXKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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